molecular formula C18H15AuClP B1248072 Chloro(triphenylphosphine)gold(I) CAS No. 14243-64-2

Chloro(triphenylphosphine)gold(I)

Cat. No. B1248072
CAS RN: 14243-64-2
M. Wt: 494.7 g/mol
InChI Key: IFPWCRBNZXUWGC-UHFFFAOYSA-M
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Description

Synthesis Analysis

Chloro(triphenylphosphine)gold(I) has been synthesized through various methods, including electrochemical synthesis, which involves the use of ultra-pure gold as an anode in an acetonitrile solution containing triphenylphosphine and hydrochloric acid. Needle-like white crystal powders identified as pure Au(PPh3)Cl are obtained after purification, showcasing the efficiency of electrochemical methods in synthesizing this compound (Zeng Qihai, 2012).

Molecular Structure Analysis

The molecular structure of chloro(triphenylphosphine)gold(I) has been determined through X-ray crystallography, revealing significant insights into its bonding and geometry. For example, in some complexes, the gold atom exhibits almost linear coordination with P–Au–N angles close to 176°, indicating the strong linear coordination preference of gold(I) in these complexes (E. Colacio et al., 1989).

Chemical Reactions and Properties

Chloro(triphenylphosphine)gold(I) participates in various chemical reactions, forming complexes with different ligands. The reactivity with oxopurine bases under basic conditions has been investigated, leading to the formation of complexes containing N-bonded gold(I) phosphine groups. These studies reveal the compound's versatility in forming coordination compounds with biological molecules (E. Colacio et al., 1989).

Physical Properties Analysis

The physical properties of chloro(triphenylphosphine)gold(I), such as solubility, melting point, and crystalline structure, are crucial for its application and handling in various chemical processes. The compound crystallizes in the triclinic space group, displaying discrete molecules with no unusually close intermolecular contacts, which suggests potential for use in single-molecule applications (E. Colacio et al., 1989).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, define the application range of chloro(triphenylphosphine)gold(I). Its reactions with selenium and sulfur donors, for instance, highlight its utility in forming gold(I)-selenium and gold(I)-sulfur bonds, which are of interest for the development of catalytic and medicinal applications (M. Hussain, 1986).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Chloro(triphenylphosphine)gold(I) is a common reagent in gold chemistry and is used in various research and industrial applications . Its use as a catalyst in organic synthesis and as a precursor for the synthesis of gold(I) and gold(III) organometallic compounds suggests that it will continue to be an important compound in these areas .

properties

IUPAC Name

chlorogold;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPWCRBNZXUWGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(triphenylphosphine)gold(I)

CAS RN

14243-64-2, 1424-64-2
Record name Chloro(triphenylphosphine)gold
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14243-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro(triphenylphosphine)gold
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.636
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Record name Chloro(triphenylphosphane)gold(I)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
476
Citations
NC Baenziger, WE Bennett… - … Section B: Structural …, 1976 - scripts.iucr.org
Chloro (triphenylphosphine) gold (I),(C6Hs) 3PAuCI, prepared by reacting triphenylphos-phine with chloroauric acid in alcohol, crystallizes in the orthorhombic space group P212~ 2~ …
Number of citations: 291 scripts.iucr.org
MP Chrysouli, CN Banti, N Kourkoumelis… - Journal of inorganic …, 2018 - Elsevier
The antiproliferative activity of the gold complex [Au(tpp)Cl] (1) (tpp = triphenyphosphine) against human breast adenocarcinoma cells (MCF-7) and normal human fetal lung fibroblast …
Number of citations: 41 www.sciencedirect.com
IM Serafimova, PE Hoggard - Inorganica Chimica Acta, 2002 - Elsevier
AuCl(PPh 3 ) in chloroform under 254 nm irradiation is converted to AuCl 3 (PPh 3 ), which is itself converted photochemically to HAuCl 4 . The absorption of light by both AuCl(PPh 3 ) …
Number of citations: 14 www.sciencedirect.com
F Caruso, M Rossi, J Tanski, C Pettinari… - Journal of medicinal …, 2003 - ACS Publications
The title compound has been designed for antitumor activity based on structural features of related known antitumor gold agents, that is, gold-monophosphine and gold-diphosphine …
Number of citations: 88 pubs.acs.org
R Faggiani, HE Howard-Lock… - Canadian journal of …, 1987 - cdnsciencepub.com
1-Methylthyminato-N 3 -triphenylphosphinegold(I) was prepared by reacting chloro(triphenylphosphine)gold(I) with 1-methylthymine in aqueous methanol at pH 11. The product was …
Number of citations: 38 cdnsciencepub.com
A Ahrland, K Dreisch, B Norén… - Acta Chem. Scand., 1987 - actachemscand.org
The structures of the title compounds have been determined at room temperature with a four-circle X-ray diffractometer. Both compounds are orthorombic, the space groups being P212, …
Number of citations: 55 actachemscand.org
PB Hitchcock, PL Pye - Journal of the Chemical Society, Dalton …, 1977 - pubs.rsc.org
Crystals of [AuCl{P(OPh)3}] are triclinic, space group P, with a= 9.539(6), b= 10.438(5), c= 9.634(5)Å, α= 82.27(3), β= 84.56(4), γ= 70.52(4), Z= 2. Least-squares refinement based on 1 …
Number of citations: 15 pubs.rsc.org
E Colacio, A Romerosa, J Ruiz, P Román… - Journal of the …, 1989 - pubs.rsc.org
The interaction of chloro(triphenylphosphine)gold(I) and [µ-1,2-bis(diphenylphosphine)ethane]bis[bromogold(I)] with oxopurine derivatives under basic conditions has been investigated…
Number of citations: 21 pubs.rsc.org
LS Ahmed, W Clegg, DA Davies, JR Dilworth… - Polyhedron, 1998 - Elsevier
Novel substituted benzenethiols can be easily prepared via aryl thiocyanates or arylbromides. Reaction of [(Ph 3 P)AuCl] with the sterically-non demanding benzenethiols HSC 6 H 4 …
Number of citations: 24 www.sciencedirect.com
M Sakhawat Hussain - Journal of crystallographic and spectroscopic …, 1986 - Springer
The crystal and molecular structures of chloro(triphenylphosphineselenide)gold(I), [(C 6 H 5 ) 3 PSe]AuCl, have been determined from three-dimensional X-ray intensity data collected …
Number of citations: 12 link.springer.com

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